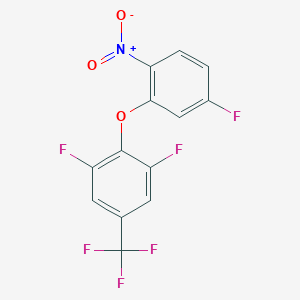
3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Attachment of the Methoxy Group: The methoxy group is introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Formation of the Propan-1-amine Moiety: The propan-1-amine moiety is attached through amination reactions involving appropriate amine precursors.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, use of efficient catalysts, and implementation of purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The azetidine ring provides structural rigidity, facilitating binding to specific receptors or active sites.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid
- 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)butan-1-amine
Uniqueness
3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This compound’s specific combination of functional groups and structural features makes it a valuable tool in various research applications.
Properties
Molecular Formula |
C8H15F3N2O |
|---|---|
Molecular Weight |
212.21 g/mol |
IUPAC Name |
3-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]propan-1-amine |
InChI |
InChI=1S/C8H15F3N2O/c1-14-7(8(9,10)11)5-13(6-7)4-2-3-12/h2-6,12H2,1H3 |
InChI Key |
ZXBOEMUFDDWVDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CN(C1)CCCN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(3-hydroxypropyl)-5-[(2S)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carbonitrile](/img/structure/B13425585.png)







![1-[4-(Aminomethyl)-[1,4'-bipiperidine]-1'-yl]ethan-1-one](/img/structure/B13425667.png)



